1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;pyridine-3-carboxylic acid
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Overview
Description
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;pyridine-3-carboxylic acid is a compound that combines the properties of nicotinic acid and a cyclopropyl-oxadiazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine involves multiple steps. One common method includes the reaction of nicotinic acid with 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexylamine under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane (DCM) and reagents like hydrochloric acid (HCl) at varying temperatures ranging from 0°C to 110°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the application and the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.
Cyclopropyl Derivatives: Compounds containing the cyclopropyl group, which imparts unique steric and electronic characteristics.
Uniqueness
Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine stands out due to its combination of nicotinic acid and cyclopropyl-oxadiazole moieties. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.C6H5NO2/c12-11(6-2-1-3-7-11)10-13-9(14-15-10)8-4-5-8;8-6(9)5-2-1-3-7-4-5/h8H,1-7,12H2;1-4H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDZVWGWCDJPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)N.C1=CC(=CN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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